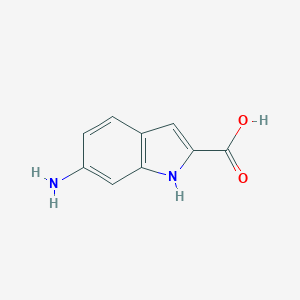

6-amino-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTAPSGYTBQTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622093 | |

| Record name | 6-Amino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135855-63-9 | |

| Record name | 6-Amino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-amino-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the primary synthetic pathways for 6-amino-1H-indole-2-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. The document outlines key synthetic strategies, including the Fischer indole synthesis and the Reissert indole synthesis, with a particular focus on a well-documented route involving the nitration of indoline-2-carboxylic acid followed by subsequent chemical modifications. This guide is intended to provide researchers and professionals with the necessary details to understand and implement these synthetic routes in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several established methods for indole ring formation. The choice of pathway often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns. The two most prominent classical methods are the Fischer indole synthesis and the Reissert indole synthesis. A third, and practically well-documented, approach involves the modification of a pre-existing indoline scaffold.

-

Fischer Indole Synthesis: This versatile method involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine and a carbonyl compound.[1][2] To obtain the target molecule, (4-aminophenyl)hydrazine and pyruvic acid (or its ester) are the key reactants. A significant consideration in this route is the potential need to protect the amino group of the phenylhydrazine to prevent unwanted side reactions under acidic conditions. A common strategy involves starting with a nitro-substituted precursor, which is then reduced to the desired amino group in the final steps.

-

Reissert Indole Synthesis: This method provides a direct route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[3][4][5] For the synthesis of this compound, the logical starting material would be 4-amino-2-nitrotoluene. The synthesis proceeds via a condensation reaction to form an o-nitrophenylpyruvate intermediate, followed by a reductive cyclization to yield the indole-2-carboxylic acid.[3] Similar to the Fischer synthesis, protection of the amino group is often necessary during the initial base-catalyzed condensation step.

-

Synthesis via Nitration of Indoline-2-carboxylic Acid: A robust and frequently employed method involves the direct nitration of commercially available indoline-2-carboxylic acid. This approach introduces a nitro group at the 6-position, which can then be reduced to the target amino group. This pathway benefits from the accessibility of the starting material and the generally reliable nature of the involved transformations.[6][7]

Detailed Synthesis Pathway: Nitration of Indoline-2-carboxylic Acid

This pathway is a well-documented and practical approach to this compound, proceeding through the key intermediate, 6-nitroindole-2-carboxylic acid.

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid

The initial step involves the electrophilic nitration of indoline-2-carboxylic acid. The reaction is typically carried out in a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[6][7] The protonated nitrogen of the indoline ring directs the nitration primarily to the meta-position (C-6).[7]

Experimental Protocol:

-

In a flask equipped with a mechanical stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid in concentrated sulfuric acid.

-

Slowly add concentrated nitric acid to the stirred solution while maintaining the temperature between -20 °C and -10 °C.

-

After the addition is complete, continue to stir the reaction mixture at this temperature for approximately 30 minutes.

-

Pour the reaction mixture onto crushed ice.

-

The 5-nitro isomer, a common byproduct, can be largely removed by extraction with ethyl acetate at a low pH.

-

Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution to precipitate the desired 6-nitroindoline-2-carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

| Starting Material | Reagents | Product | Typical Yield | Reference |

| Indoline-2-carboxylic acid | Conc. HNO₃, Conc. H₂SO₄ | 6-Nitroindoline-2-carboxylic acid | ~72% | [6][7] |

Step 2: Dehydrogenation to 6-Nitro-1H-indole-2-carboxylic Acid

The conversion of the indoline to the indole is achieved through an oxidation (dehydrogenation) step. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[8]

Experimental Protocol:

-

The 6-nitroindoline-2-carboxylic acid is first esterified, for example, by refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄) to yield methyl 6-nitroindoline-2-carboxylate.[8]

-

Dissolve the methyl 6-nitroindoline-2-carboxylate in a suitable solvent such as toluene or dioxane.

-

Add DDQ to the solution and heat the mixture at reflux for several hours.

-

Upon completion, cool the mixture and filter to remove the precipitated hydroquinone.

-

The filtrate is washed with a basic solution, dried, and concentrated.

-

The crude product is purified by column chromatography to yield methyl 6-nitro-1H-indole-2-carboxylate.

-

The ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with NaOH followed by acidification).

| Starting Material | Reagents | Product | Typical Overall Yield (from Indoline-2-CA) | Reference |

| 6-Nitroindoline-2-carboxylic acid | 1. Esterification (MeOH, H₂SO₄) 2. DDQ 3. Hydrolysis | 6-Nitro-1H-indole-2-carboxylic Acid | ~67% (for the methyl ester) | [8] |

Step 3: Reduction to this compound

The final step is the reduction of the nitro group to an amino group. This can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.[8][9]

Experimental Protocol:

-

Dissolve 6-nitro-1H-indole-2-carboxylic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.

| Starting Material | Reagents | Product | Notes | Reference |

| 6-Nitro-1H-indole-2-carboxylic acid | H₂, 10% Pd/C | This compound | A clean and efficient method. | [8] |

Alternative Synthetic Pathways

Fischer Indole Synthesis

This pathway offers a convergent approach to the indole nucleus. To synthesize this compound, a plausible route involves the use of a protected p-aminophenylhydrazine. A more direct, but potentially lower-yielding, approach would be to synthesize 6-nitro-1H-indole-2-carboxylic acid via the Fischer reaction and then reduce the nitro group.

General Experimental Workflow:

-

Synthesis of p-Nitrophenylhydrazine: p-Nitroaniline is diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl), followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride to yield p-nitrophenylhydrazine.

-

Hydrazone Formation: The p-nitrophenylhydrazine is condensed with pyruvic acid or an ester thereof (e.g., ethyl pyruvate) to form the corresponding phenylhydrazone. This reaction is typically carried out in a suitable solvent like ethanol.

-

Fischer Indole Synthesis: The isolated hydrazone is then subjected to acid-catalyzed cyclization. A variety of acids can be used, including Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[2][10][11][12] The reaction is usually heated to promote the cyclization and elimination of ammonia.

-

Reduction: The resulting 6-nitro-1H-indole-2-carboxylic acid is then reduced to the target this compound as described in section 2.3.

| Starting Material | Key Intermediates | Reagents | Product | Notes |

| p-Nitroaniline | p-Nitrophenylhydrazine, Phenylhydrazone of pyruvic acid | 1. NaNO₂, HCl; SnCl₂ 2. Pyruvic acid 3. Acid catalyst (e.g., PPA) 4. Reducing agent (e.g., H₂, Pd/C) | This compound | The cyclization step can sometimes have moderate yields, and the choice of acid catalyst is crucial. |

Reissert Indole Synthesis

The Reissert synthesis offers a more direct route to the indole-2-carboxylic acid functionality.

General Experimental Workflow:

-

Protection of the Amino Group: The starting material, 4-amino-2-nitrotoluene, is first protected, for instance, by acetylation with acetic anhydride to yield 4-acetylamino-2-nitrotoluene. This prevents side reactions in the subsequent base-catalyzed step.

-

Condensation with Diethyl Oxalate: The protected o-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form the corresponding ethyl o-nitrophenylpyruvate.[3]

-

Reductive Cyclization: The o-nitrophenylpyruvate intermediate undergoes reductive cyclization. This is typically achieved using reducing agents like zinc in acetic acid or iron in acetic acid.[3][4] This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.

-

Deprotection: The resulting 6-acetylamino-1H-indole-2-carboxylic acid is then deprotected by acid or base hydrolysis to afford the final product.

| Starting Material | Key Intermediates | Reagents | Product | Notes |

| 4-Amino-2-nitrotoluene | 4-Acetylamino-2-nitrotoluene, Ethyl 2-(4-acetylamino-2-nitrophenyl)-2-oxoacetate | 1. Acetic anhydride 2. Diethyl oxalate, KOEt 3. Zn, Acetic Acid 4. HCl or NaOH (aq) | This compound | The efficiency of the initial condensation and the reductive cyclization are key to the overall success of this route. |

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic pathways. The route involving the nitration of indoline-2-carboxylic acid followed by dehydrogenation and reduction is a well-established and practical approach with readily available starting materials and generally good yields. The classical Fischer and Reissert indole syntheses represent powerful and versatile alternatives, offering convergent strategies for the construction of the indole nucleus. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, purity, and the availability of instrumentation and starting materials. This guide provides the foundational knowledge and procedural outlines to enable the successful synthesis of this important molecule for applications in drug discovery and development.

References

- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 6-Nitro-1H-indole-2-carboxylic Acid|Research Chemical [benchchem.com]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-amino-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-amino-1H-indole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of predicted values and experimental data for structurally related analogs, namely indole-2-carboxylic acid and 5-amino-1H-indole-2-carboxylic acid, to offer a comparative context. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to aid researchers in the empirical characterization of this compound. This guide is intended to be a valuable resource for scientists and professionals involved in drug discovery and development, offering foundational knowledge for further investigation and application of this compound.

Introduction

This compound is a derivative of the indole-2-carboxylic acid scaffold, a core structure found in various biologically active compounds. The introduction of an amino group at the 6-position of the indole ring is expected to significantly influence the molecule's physicochemical properties, such as its solubility, acidity, and lipophilicity. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target engagement. Understanding these characteristics is paramount for its potential development as a therapeutic agent.

This guide summarizes the available predicted and experimental data for this compound and its analogs and provides standardized methodologies for their experimental determination.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be predicted using computational models. For a comprehensive understanding, these predicted values are presented alongside experimental data for the parent compound, indole-2-carboxylic acid, and a positional isomer, 5-amino-1H-indole-2-carboxylic acid.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Molecular Weight | 176.17 g/mol | Calculation |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | Not available | - |

| pKa (acidic) | ~4.5 - 5.5 | Estimation based on analogs |

| pKa (basic) | ~3.0 - 4.0 | Estimation based on analogs |

| logP | Not available | - |

Table 2: Experimental Physicochemical Properties of Indole-2-carboxylic acid and 5-amino-1H-indole-2-carboxylic acid

| Property | Indole-2-carboxylic acid | 5-amino-1H-indole-2-carboxylic acid |

| CAS Number | 1477-50-5[1] | 152213-40-6 |

| Molecular Weight | 161.16 g/mol [1] | 176.17 g/mol |

| Melting Point | 202-206 °C[2] | Not available |

| Boiling Point | 287.44 °C (estimated)[3] | Not available |

| Water Solubility | 719.9 mg/L @ 25 °C (estimated)[4] | Not available |

| pKa | 4.44 ± 0.30 (predicted)[3] | Not available |

| logP | 2.31[5] | 1.6 (predicted)[6] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a fundamental physical property that indicates its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Method [7]

-

Sample Preparation: Finely powder a small amount of the dry crystalline compound.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus or a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).

-

Heating: Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key characteristic. Since this compound is expected to be a solid with a high melting point, its boiling point is likely to be very high and may be accompanied by decomposition. Therefore, this protocol is provided for general guidance.

Methodology: Capillary Method (Siwoloboff's Method) [8]

-

Sample Preparation: Place a small amount of the liquid sample into a fusion tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., Thiele tube).

-

Heating: Heat the bath gently. As the liquid heats, air will escape from the capillary tube.

-

Observation: When a continuous stream of bubbles emerges from the capillary, stop heating. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point.

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the sample to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant, filter it, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: Calculate the solubility from the measured concentration.

pKa Determination

The pKa value(s) of a molecule describe its acidic or basic strength and are crucial for understanding its ionization state at different pH values, which affects its solubility, permeability, and receptor binding. This compound has both an acidic carboxylic acid group and a basic amino group.

Methodology: Potentiometric Titration

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve, which correspond to the inflection point(s) in the derivative of the curve.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4), and pre-saturate each phase with the other.

-

Partitioning: Dissolve a known amount of the compound in one of the phases, then add a known volume of the other phase.

-

Equilibration: Agitate the mixture vigorously for a period to allow for partitioning between the two phases, then allow the layers to separate completely.

-

Sample Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Signaling Pathways

Currently, there is no specific information available in the public domain linking this compound to any particular signaling pathways. Research into the biological activity of this compound may elucidate its molecular targets and downstream effects in the future.

Conclusion

This technical guide has compiled the available physicochemical information for this compound. While direct experimental data is scarce, predicted values and data from closely related analogs provide a foundational understanding of its properties. The detailed experimental protocols included herein offer a clear path for researchers to empirically determine these crucial parameters. A thorough characterization of the physicochemical properties of this compound is an essential first step in unlocking its potential in drug discovery and development.

References

- 1. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. nbinno.com [nbinno.com]

- 4. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. 5-Amino-1H-indole-2-carboxylic acid | C9H8N2O2 | CID 15340377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

A Technical Guide to the Spectroscopic Characterization of 6-amino-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 6-amino-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, and mass spectrometry data based on established spectroscopic principles and data from analogous compounds. Furthermore, it outlines comprehensive experimental protocols for the acquisition of such data and includes visualizations to illustrate key concepts and workflows.

Predicted Spectroscopic Data

The introduction of an amino group at the 6-position of the indole ring is expected to influence the electronic environment of the molecule, leading to characteristic shifts in the NMR spectra compared to the parent indole-2-carboxylic acid. The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H, indole) | 11.0 - 12.0 | br s | - |

| H3 | 6.8 - 7.0 | d | ~2.0 |

| H4 | 7.2 - 7.4 | d | ~8.5 |

| H5 | 6.5 - 6.7 | dd | ~8.5, ~2.0 |

| H7 | 6.8 - 7.0 | d | ~2.0 |

| NH₂ | 3.5 - 4.5 | br s | - |

| COOH | 12.0 - 13.0 | br s | - |

Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). br s = broad singlet, d = doublet, dd = doublet of doublets.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 138 - 142 |

| C3 | 102 - 106 |

| C3a | 128 - 132 |

| C4 | 120 - 124 |

| C5 | 110 - 114 |

| C6 | 145 - 150 |

| C7 | 95 - 100 |

| C7a | 135 - 140 |

| COOH | 163 - 168 |

Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Predicted m/z | Fragment |

| ESI | Positive | 177.0658 | [M+H]⁺ |

| ESI | Negative | 175.0513 | [M-H]⁻ |

| EI | - | 176.0586 | [M]⁺ |

| EI | - | 131.0559 | [M-COOH]⁺ |

ESI = Electrospray Ionization, EI = Electron Ionization, m/z = mass-to-charge ratio.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol: [1]

-

Instrument Setup: Place the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to achieve optimal homogeneity.[1]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 5 seconds to ensure full relaxation of all protons, including the acidic protons.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy Protocol: [1]

-

Instrument Setup: Use the same sample prepared for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio for ¹³C nuclei.

-

-

Data Processing: Apply Fourier transformation to the FID. Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the solvent signal (DMSO-d₆, δ ~39.52 ppm) or TMS.

2.2. Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

For Electrospray Ionization (ESI), dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

High-Resolution Mass Spectrometry (HRMS) Protocol:

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Ionization Source: Electrospray Ionization (ESI) is suitable for this polar molecule.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Analyzer Settings:

-

Mass Range: Scan from m/z 50 to 500.

-

Resolution: Set to a high resolution (e.g., >60,000) to enable accurate mass measurement and elemental composition determination.

-

Polarity: Acquire data in both positive and negative ion modes.

-

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical mass to confirm the elemental formula.

Visualizations

Indole Ring Numbering Convention

Caption: Standard IUPAC numbering for the indole ring system.

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

References

Photophysical Properties of 6-amino-1H-indole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key photophysical properties of indole derivatives, with a focus on the structural motif of 6-amino-1H-indole-2-carboxylic acid. Due to the absence of specific published data for this compound, this document compiles and presents photophysical data for structurally related amino- and carboxyl-substituted indoles to serve as a valuable resource for researchers. Furthermore, this guide offers detailed experimental protocols for the determination of fluorescence quantum yield and the measurement of fluorescence lifetime, two critical parameters in the characterization of fluorescent molecules for applications in drug discovery and molecular imaging.

Introduction

Indole and its derivatives are a pivotal class of heterocyclic compounds widely found in biological systems and are integral to the structure of the amino acid tryptophan. Their intrinsic fluorescence properties make them valuable scaffolds for the design of fluorescent probes and pharmacologically active agents. The introduction of substituents, such as amino and carboxylic acid groups, onto the indole ring can significantly modulate their photophysical characteristics, including absorption and emission wavelengths, quantum yield, and fluorescence lifetime. Understanding these properties is crucial for the rational design of novel molecules for various applications, including but not limited to, fluorescent labeling, sensing, and as therapeutic agents.

This guide specifically addresses the interest in this compound, a molecule of potential interest in drug development. While direct experimental data for this compound is not currently available in the public domain, this document provides a summary of data from closely related analogues to infer potential properties and guide experimental design.

Photophysical Data of Structurally Related Indole Derivatives

The following table summarizes the reported quantum yield and fluorescence lifetime data for various substituted indole derivatives. This information can be used to estimate the potential photophysical behavior of this compound and to serve as a comparative reference.

| Compound | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] | Solvent/Conditions |

| 6-amino-4-cyanoindole-2′-deoxyribonucleoside | 0.0067 ± 0.0006 | Not Reported | Not Specified |

| Methyl 6-amino-1H-indole-4-carboxylate (as a nucleoside) | 0.083 ± 0.001 | Not Reported | Not Specified |

| 6-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylic acid | 0.53 ± 0.01 | Not Reported | Not Specified |

| Indoline-2-carboxylic acid | Not Reported | 4-5 ns (long component) | Various Solvents |

| 4-Cyanoindole | 0.85 ± 0.13 | 9.1 ns | H₂O |

| 6-Cyanoindole | Not Reported | 0.6 ns | H₂O |

| Thiazoloindole amino acid 12a | 0.73 | 4.04 ns | Not Specified |

| Thiazoloindole amino acid 12b | 0.73 | 3.54 ns | Not Specified |

Table 1: Quantum Yield and Fluorescence Lifetime of Selected Indole Derivatives.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[1][2][3][4]

3.1.1. Materials and Equipment

-

Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector capable of providing corrected emission spectra.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Cuvettes: 1 cm path length quartz cuvettes for both fluorescence and absorbance measurements.

-

Fluorescence Standard: A compound with a well-documented and stable quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Solvent: Spectroscopic grade, ensuring it is non-fluorescent and does not absorb in the region of interest.

3.1.2. Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectra of all solutions. Determine the absorbance at the excitation wavelength for each solution.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to a value where both the sample and standard have significant absorbance.

-

Record the corrected fluorescence emission spectrum for each solution.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots (Gradient) is used in the quantum yield calculation.

-

The quantum yield of the sample (Φₓ) is calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients of the plots for the sample and standard, respectively.

-

nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most sensitive and widely used technique for determining fluorescence lifetimes.[5][6][7]

3.2.1. Principle

TCSPC is based on the principle that the probability of detecting a single photon at a specific time after an excitation pulse is proportional to the fluorescence intensity at that time. By repeatedly exciting the sample with a high-repetition-rate pulsed light source and timing the arrival of individual emitted photons, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.

3.2.2. Materials and Equipment

-

TCSPC System: Comprising a pulsed light source (e.g., picosecond laser diode or LED), a fast and sensitive single-photon detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC).

-

Sample Holder: A temperature-controlled cuvette holder.

-

Scattering Solution: A solution for measuring the instrument response function (IRF), such as a dilute suspension of non-dairy creamer or a Ludox solution.

-

Data Analysis Software: For deconvolution of the experimental decay data with the IRF and fitting to exponential decay models.

3.2.3. Procedure

-

Instrument Setup and IRF Measurement:

-

Set the excitation wavelength and pulse repetition rate. The repetition rate should be low enough to allow the fluorescence to decay completely before the next pulse.

-

Place the scattering solution in the sample holder and collect the Instrument Response Function (IRF). The IRF represents the temporal profile of the excitation pulse as measured by the detection system.

-

-

Sample Measurement:

-

Replace the scattering solution with the fluorescent sample.

-

Collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel (typically 10,000 counts) to ensure good statistical accuracy.

-

To avoid polarization effects, use a vertically polarized excitation and set an emission polarizer at the "magic angle" (54.7°).

-

-

Data Analysis:

-

The collected fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use the data analysis software to perform an iterative deconvolution of the measured decay data with the recorded IRF.

-

Fit the deconvoluted data to a single, double, or multi-exponential decay model to obtain the fluorescence lifetime(s) (τ) and their relative amplitudes.

-

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway or established logical relationship directly involving this compound that has been characterized and would necessitate a diagrammatic representation. The primary utility of this compound, and the focus of this guide, lies in its fundamental photophysical properties which are foundational for its potential application as a fluorescent tool in various biological and chemical systems.

Conclusion

While direct photophysical data for this compound remains to be determined, this technical guide provides a valuable starting point for researchers by summarizing the properties of structurally related compounds. The detailed experimental protocols for measuring fluorescence quantum yield and lifetime offer a practical framework for the characterization of this and other novel fluorescent molecules. The continued exploration of substituted indoles is a promising avenue for the development of advanced tools for chemical biology and drug discovery.

References

Unlocking the Therapeutic Potential of the Indole Scaffold: A Technical Guide to the Biological Activities of 6-Amino-1H-indole-2-carboxylic Acid Derivatives

Disclaimer: Direct biological activity data for 6-amino-1H-indole-2-carboxylic acid is limited in publicly available research. The scientific literature predominantly focuses on the therapeutic potential of its derivatives. This guide summarizes the significant biological activities investigated for derivatives of the this compound core, which serves as a crucial scaffold in the design of novel therapeutic agents. The information presented herein pertains to these derivatives, highlighting the parent compound's importance as a foundational structure in medicinal chemistry.

Overview of Biological Activities

Derivatives of this compound have emerged as a versatile class of compounds with significant potential in virology and oncology. The primary areas of investigation include their roles as inhibitors of HIV-1 integrase and as antiproliferative agents targeting key regulators of cell growth and division.

Key Investigated Activities:

-

HIV-1 Integrase Inhibition: A substantial body of research has focused on the design and synthesis of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[1][2][3] These compounds function as integrase strand transfer inhibitors (INSTIs).[2]

-

Antiproliferative and Anticancer Activity: Indole-2-carboxamide derivatives have been evaluated for their ability to inhibit the proliferation of various cancer cell lines.[4][5] This activity is often linked to the dual inhibition of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5]

Quantitative Data on Biological Activities

The following tables summarize the inhibitory activities of various derivatives of this compound against their respective biological targets.

HIV-1 Integrase Inhibitory Activity

| Compound ID | Target | IC50 (µM) | Reference |

| Derivative 17a | HIV-1 Integrase | 3.11 | [2] |

| Derivative 20a | HIV-1 Integrase | 0.13 | [1][3] |

| Parent Scaffold (Indole-2-carboxylic acid) | HIV-1 Integrase | 32.37 | [6] |

Antiproliferative and Kinase Inhibitory Activity

| Compound ID | Target Cell Line / Enzyme | GI50 / IC50 (nM) | Reference |

| Derivative Va | Panc-1, MCF-7, HT-29, A-549 (Average) | 26 | [4] |

| Derivative Ve | Panc-1, MCF-7, HT-29, A-549 (Average) | 26 - 48 | [4] |

| Derivative Vf | Panc-1, MCF-7, HT-29, A-549 (Average) | 26 - 48 | [4] |

| Derivative Vg | Panc-1, MCF-7, HT-29, A-549 (Average) | 26 - 48 | [4] |

| Derivative Vh | Panc-1, MCF-7, HT-29, A-549 (Average) | 26 - 48 | [4] |

| Erlotinib (Reference) | Panc-1, MCF-7, HT-29, A-549 (Average) | 33 | [4] |

| Derivative Va | EGFR | 71 | [4] |

| Erlotinib (Reference) | EGFR | 80 | [4] |

| Derivatives 5d, 5e, 5j | EGFR | 89, 93, 98 | [5] |

| Erlotinib (Reference) | EGFR | 80 | [5] |

Experimental Protocols

Detailed methodologies for the key biological assays cited are provided below.

HIV-1 Integrase Strand Transfer Assay

This assay evaluates the ability of a compound to inhibit the strand transfer step of HIV-1 DNA integration. The protocol is based on the principle of detecting the integration of a donor substrate DNA into a target DNA, a reaction catalyzed by the HIV-1 integrase enzyme.

Materials:

-

Recombinant HIV-1 integrase

-

Donor substrate DNA (often labeled)

-

Target DNA

-

Assay buffer (containing appropriate salts and cofactors, e.g., Mg²⁺ or Mn²⁺)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Reaction plates (e.g., 96-well plates)

-

Detection system (dependent on the label used, e.g., fluorescence or radioactivity reader)

Procedure:

-

Reaction Setup: In each well of the reaction plate, a mixture of the HIV-1 integrase enzyme and the donor substrate DNA in the assay buffer is prepared.

-

Compound Addition: The test compounds, at various concentrations, are added to the wells. A control with no compound is included.

-

Pre-incubation: The mixture is typically pre-incubated to allow the compound to bind to the enzyme.

-

Initiation of Reaction: The strand transfer reaction is initiated by the addition of the target DNA.

-

Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

-

Termination: The reaction is stopped, for example, by adding a chelating agent (e.g., EDTA) to sequester the metal cofactors essential for integrase activity.

-

Detection: The extent of the strand transfer reaction is quantified. This can be achieved through various methods, such as capturing the integrated product on a solid phase and detecting the labeled donor DNA.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][7][8]

Materials:

-

Cancer cell lines (e.g., Panc-1, MCF-7, HT-29, A-549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[8]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[8]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours to allow the reduction of MTT by metabolically active cells into formazan crystals.

-

Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.[8]

-

Absorbance Measurement: The absorbance of the solution in each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the GI50 (concentration for 50% growth inhibition) or IC50 values are determined.

EGFR/CDK2 Kinase Assays

These are biochemical assays designed to measure the ability of a compound to inhibit the enzymatic activity of EGFR or CDK2. A common format is a continuous-read kinase assay.[9]

Materials:

-

Purified recombinant EGFR or CDK2/cyclin complex

-

Specific peptide substrate (e.g., Y12-Sox for EGFR)[9]

-

ATP

-

Kinase reaction buffer (containing Tris-HCl, MgCl₂, DTT, etc.)[10]

-

Test compounds in DMSO

-

384-well plates

-

Plate reader capable of detecting the assay signal (e.g., fluorescence)

Procedure:

-

Enzyme and Compound Pre-incubation: The kinase enzyme is pre-incubated with various concentrations of the test compound in the kinase reaction buffer in the wells of a microtiter plate.[9]

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.[9]

-

Kinetic Measurement: The increase in signal (e.g., fluorescence) due to the phosphorylation of the substrate is monitored over time in a plate reader.

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the reaction progress curves. These velocities are then plotted against the inhibitor concentration to determine the IC50 value.[9]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are attributed to their interaction with specific molecular targets, leading to the modulation of critical cellular and viral pathways.

HIV-1 Integrase Inhibition Pathway

Derivatives of indole-2-carboxylic acid act as INSTIs by binding to the active site of the HIV-1 integrase enzyme. The indole nucleus and the C2 carboxyl group are proposed to chelate the two Mg²⁺ ions that are essential for the catalytic activity of the enzyme.[2] This prevents the integration of the viral DNA into the host cell's genome, thereby halting the viral replication cycle.

Caption: Inhibition of HIV-1 replication by an indole derivative.

EGFR and CDK2 Signaling in Cancer

In the context of cancer, indole-2-carboxamide derivatives have been shown to inhibit EGFR and CDK2. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers downstream signaling pathways such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[10] CDK2, in complex with cyclins, is a key regulator of the cell cycle, particularly the G1/S phase transition. By inhibiting both EGFR and CDK2, these compounds can effectively halt cell cycle progression and induce apoptosis in cancer cells.

Caption: Dual inhibition of EGFR and CDK2 pathways by an indole derivative.

Experimental Workflow for Antiproliferative Drug Discovery

The process of identifying and characterizing the antiproliferative effects of indole derivatives typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Caption: Workflow for evaluating antiproliferative indole compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. promega.com [promega.com]

An In-depth Technical Guide to 6-amino-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-1H-indole-2-carboxylic acid is a member of the vast and versatile family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, a key building block for the development of novel therapeutic agents. While direct historical accounts of its specific discovery are not prominent in the literature, its emergence is intrinsically linked to the broader development of indole chemistry.

Discovery and History

The story of this compound begins with the history of its parent scaffold, indole. The chemistry of indoles originated from the study of the dye indigo in the 19th century. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[1][2] This pioneering work laid the foundation for the exploration of indole and its derivatives.

The late 19th and early 20th centuries saw the development of several key synthetic methods for the indole nucleus, most notably the Fischer indole synthesis in 1883 and the Reissert indole synthesis in 1897.[3][4][5][6] These methods allowed for the preparation of a wide variety of substituted indoles, paving the way for the synthesis of compounds like this compound. It is highly probable that the first synthesis of this specific compound was achieved through one of these classical methods, likely by utilizing a starting material with a pre-installed amino or nitro group on the phenyl ring. While a singular "discovery" event is not documented, its synthesis became feasible with the advent of these powerful synthetic tools.

In recent decades, interest in substituted indole-2-carboxylic acids has surged, with a particular focus on their potential as therapeutic agents, including as HIV-1 integrase inhibitors and anticancer agents.[7][8] This has led to the development of more modern and efficient synthetic routes to access specific isomers like the 6-amino derivative.

Physicochemical Properties

| Property | Value (Estimated or from Analogs) | Reference |

| Molecular Formula | C₉H₈N₂O₂ | - |

| Molecular Weight | 176.17 g/mol | [9] |

| Appearance | Likely a solid | - |

| Melting Point | >230 °C (decomposition is common for similar compounds) | [10] |

| Solubility | Likely soluble in organic solvents like DMSO and DMF; sparingly soluble in water. | - |

| pKa | The carboxylic acid proton is expected to have a pKa around 4-5. The amino group will have a basic pKa. | - |

Spectroscopic Data

As with the physicochemical properties, a complete set of experimental spectroscopic data for this compound is not widely published. The following tables provide expected spectral characteristics based on the analysis of indole-2-carboxylic acid and other substituted indoles.

¹H NMR Spectral Data (Expected in DMSO-d₆)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-1 (NH) | ~11.5 | br s | - |

| H-3 | ~7.0 | s | - |

| H-4 | ~7.3 | d | J ≈ 8.5 |

| H-5 | ~6.5 | dd | J ≈ 8.5, 2.0 |

| H-7 | ~6.8 | d | J ≈ 2.0 |

| NH₂ | ~5.0 | br s | - |

| COOH | ~12.5 | br s | - |

¹³C NMR Spectral Data (Expected in DMSO-d₆)

| Carbon | Chemical Shift (ppm) |

| C-2 | ~138 |

| C-3 | ~105 |

| C-3a | ~128 |

| C-4 | ~120 |

| C-5 | ~110 |

| C-6 | ~145 |

| C-7 | ~108 |

| C-7a | ~135 |

| C=O | ~165 |

IR Spectral Data (Expected)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H (indole) | 3400-3300 | Medium |

| N-H (amine) | 3400-3200 | Medium, Broad |

| O-H (carboxylic acid) | 3300-2500 | Strong, Broad |

| C=O (carboxylic acid) | 1720-1680 | Strong |

| C=C (aromatic) | 1600-1450 | Medium |

Mass Spectrometry Data (Expected)

| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |

| ESI | 177.06 | 175.05 |

Experimental Protocols for Synthesis

The synthesis of this compound can be approached through several established methods for indole synthesis. The two most probable routes are the Fischer indole synthesis and the Reissert indole synthesis.

Fischer Indole Synthesis

This is a widely used method for preparing indoles from a phenylhydrazine and a carbonyl compound.[5][6] To obtain the 6-amino derivative, 4-aminophenylhydrazine would be the logical starting material to react with pyruvic acid.

Experimental Protocol:

-

Formation of the Hydrazone:

-

Dissolve 4-aminophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add pyruvic acid (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The product may precipitate and can be collected by filtration.

-

-

Indolization:

-

Suspend the crude hydrazone in a high-boiling solvent like acetic acid or ethanol.

-

Add a catalyst, which can be a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Neutralize the solution with a base (e.g., NaOH) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

-

References

- 1. 6-Nitro-1H-indole-2-carboxylic Acid|Research Chemical [benchchem.com]

- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of 6-Amino-1H-indole-2-carboxylic Acid Derivatives

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic targets of 6-amino-1H-indole-2-carboxylic acid derivatives and the broader class of indole-2-carboxylic acids. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological landscape of this promising chemical scaffold. Through a comprehensive review of current scientific literature, this guide outlines key molecular targets, summarizes quantitative biological data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of an amino group at the 6-position can significantly influence the pharmacological properties of these molecules, opening up new avenues for therapeutic intervention. This guide explores the diverse range of molecular targets modulated by these derivatives, highlighting their potential in antiviral, anticancer, and other therapeutic areas.

Key Therapeutic Targets and Mechanisms of Action

Research has identified several key proteins and pathways that are modulated by this compound derivatives and their analogues. These include critical enzymes in viral replication, receptor tyrosine kinases involved in cancer progression, and ion channels related to pain and inflammation.

HIV-1 Integrase: A Prime Antiviral Target

Indole-2-carboxylic acid derivatives have emerged as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1][2][3][4][5] These compounds act as integrase strand transfer inhibitors (INSTIs), preventing the insertion of the viral DNA into the host cell's genome.[1][2][3][4][5] The mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme by the indole core and the C2 carboxyl group.[1][2][3][4] Structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position, have been shown to enhance the inhibitory activity through π-π stacking interactions with the viral DNA.[2][3]

Quantitative Data: HIV-1 Integrase Inhibition

| Compound ID | Modification | IC50 (µM) | Reference |

| 3 | Parent Indole-2-carboxylic acid derivative | >10 | [1] |

| 15 | Introduction of a long-chain p-trifluorophenyl at C3 | 1.89 | [1] |

| 18 | Introduction of an o-fluorophenyl at C3 | 1.54 | [1] |

| 17a | C6 halogenated benzene ring | 3.11 | [2][3] |

| 20a | Further structural optimizations on compound 3 | 0.13 | [5] |

IC50 values represent the concentration of the compound required to inhibit 50% of the HIV-1 integrase activity.

Signaling Pathway: HIV-1 Replication Cycle

Caption: HIV-1 replication cycle and the point of inhibition by indole-2-carboxylic acid derivatives.

Receptor Tyrosine Kinases in Cancer

Indole derivatives have demonstrated significant potential as anticancer agents by targeting key receptor tyrosine kinases (RTKs) that are often overexpressed or mutated in various cancers.

Several indole-2-carboxamide derivatives have shown potent inhibitory effects against EGFR, a key driver of cell proliferation, survival, and metastasis in many cancers.[6][7] These compounds are being investigated as potential dual inhibitors, also targeting other kinases in the signaling cascade.[8]

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Indole-6-carboxylic acid derivatives have been specifically designed to target and inhibit VEGFR-2, thereby impeding the tumor's blood supply.[6]

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of cancer. Some indole-2-carboxamide derivatives have been identified as dual inhibitors of both EGFR and CDK2, offering a multi-pronged approach to halting cancer cell proliferation.[7]

Quantitative Data: Antiproliferative and Kinase Inhibitory Activity

| Compound ID | Target(s) | Cell Line(s) | GI50/IC50 (nM) | Reference |

| Va-o | EGFR/BRAFV600E | Panc-1, MCF-7, HT-29, A-549 | 26 - 86 (GI50) | [8] |

| 5d | EGFR | - | 89 (IC50) | [7] |

| 5e | EGFR | - | 93 (IC50) | [7] |

| 5j | EGFR | - | 98 (IC50) | [7] |

| 3b | EGFR | HCT-116, HeLa, HT-29 | Not specified | [6] |

| 6e | VEGFR-2 | HCT-116, HeLa, HT-29 | Not specified | [6] |

GI50 is the concentration for 50% of maximal inhibition of cell proliferation. IC50 is the concentration for 50% of maximal inhibition of enzyme activity.

Signaling Pathway: EGFR and VEGFR-2 in Cancer

Caption: Simplified EGFR and VEGFR-2 signaling pathways in cancer and points of inhibition.

Transient Receptor Potential Vanilloid 1 (TRPV1)

Indole-2-carboxamides have also been identified as potent and selective agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[9] TRPV1 is a key player in pain sensation and inflammation, making it an attractive target for the development of novel analgesics.[9] Agonists of TRPV1 can initially cause a burning sensation, but prolonged activation leads to desensitization of the channel and a subsequent analgesic effect.

Quantitative Data: TRPV1 Agonist Activity

| Compound ID | Activity | EC50/IC50 | Reference |

| 6g | Agonist | Promising candidate | [9] |

Further quantitative data was not specified in the provided search results.

Signaling Pathway: TRPV1 in Nociception

Caption: TRPV1 channel activation in a nociceptive neuron leading to the sensation of pain.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the activity of this compound derivatives against their respective targets.

HIV-1 Integrase Strand Transfer Assay

Objective: To determine the in vitro inhibitory activity of compounds against the strand transfer step of HIV-1 integrase.

Methodology:

-

Plate Coating: 96-well plates are coated with a donor DNA substrate and incubated.

-

Blocking: The plates are washed and a blocking buffer is added to prevent non-specific binding.

-

Enzyme Addition: Recombinant HIV-1 integrase enzyme is added to the wells and incubated.

-

Compound Addition: Test compounds, serially diluted in an appropriate solvent (e.g., DMSO), are added to the wells. A no-inhibitor control is included.

-

Reaction Initiation: A target DNA substrate is added to initiate the strand transfer reaction.

-

Detection: The amount of integrated DNA is quantified using a method such as an ELISA-based assay with a labeled probe that specifically binds to the product of the strand transfer reaction.

-

Data Analysis: The absorbance or fluorescence is measured, and the percent inhibition is calculated relative to the no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Workflow: HIV-1 Integrase Assay

Caption: General workflow for an in vitro HIV-1 integrase strand transfer assay.

In Vitro Kinase Inhibition Assay (e.g., for EGFR, VEGFR-2, CDK2)

Objective: To measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Methodology:

-

Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in kinase buffer.

-

Kinase Reaction Setup: In a microplate, the kinase buffer, recombinant kinase enzyme, and the test compound at various concentrations are added.

-

Reaction Initiation: The kinase reaction is initiated by adding a mixture of the kinase-specific substrate and ATP.

-

Incubation: The plate is incubated at a controlled temperature for a defined period.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate or the amount of ADP produced is measured. Common detection methods include:

-

Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is inversely proportional to kinase inhibition.

-

Fluorescence/FRET-based assays: Use a fluorescently labeled substrate that changes its properties upon phosphorylation.

-

ELISA-based assays: Use an antibody that specifically recognizes the phosphorylated substrate.

-

-

Data Analysis: The signal is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability/Antiproliferative Assay (e.g., MTT Assay)

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The GI50 or IC50 value is determined by fitting the data to a dose-response curve.

Calcium Imaging Assay for TRPV1 Activation

Objective: To measure the activation of TRPV1 channels by a test compound by monitoring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: A stable cell line overexpressing the human TRPV1 channel (e.g., HEK293-hTRPV1) is cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.

-

Compound Addition: The plate is placed in a fluorescence microplate reader or a microscope equipped for live-cell imaging. The test compound is added to the wells. A known TRPV1 agonist (e.g., capsaicin) is used as a positive control.

-

Fluorescence Measurement: The change in fluorescence intensity over time is measured kinetically.

-

Data Analysis: The increase in fluorescence upon compound addition indicates calcium influx and channel activation. The potency of the compound is determined by generating a dose-response curve and calculating the EC50 value (the concentration that elicits 50% of the maximal response).

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The derivatives of this core structure have demonstrated significant activity against a range of important molecular targets implicated in viral infections, cancer, and pain. The data and methodologies presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. bio-protocol.org [bio-protocol.org]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The TRPV1 receptor and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

6-amino-1H-indole-2-carboxylic acid structural analogs and their properties

An In-depth Technical Guide on the Structural Analogs of 6-amino-1H-indole-2-carboxylic Acid and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. The presence of the amino group at the 6-position enhances its chemical reactivity and provides a key interaction point for biological targets, making it an attractive starting point for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the structural analogs of this compound, with a focus on their synthesis, biological properties, and structure-activity relationships (SAR). We will delve into specific examples of these analogs as potent inhibitors of HIV-1 integrase and as allosteric modulators of the cannabinoid receptor 1 (CB1), presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Structural Analogs and Their Biological Activities

Analogs as HIV-1 Integrase Inhibitors

HIV-1 integrase is a crucial enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[2] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a vital component of modern antiretroviral therapy.[2] Structural analogs of this compound have emerged as a promising class of HIV-1 integrase inhibitors. The indole-2-carboxylic acid moiety is capable of chelating with two Mg2+ ions within the active site of the integrase, a key interaction for potent inhibition.[2][3]

Systematic structural modifications of the this compound core have revealed key SAR insights for enhancing anti-integrase activity:

-

Substitution at the 6-amino group: Introduction of substituted phenyl groups at the 6-amino position has been shown to significantly enhance inhibitory potency. For instance, analogs bearing (2,4-difluorophenyl)amino or (3-fluoro-4-methoxyphenyl)amino moieties at the C6 position exhibit potent activity.[2]

-

Substitution at the C3 position: The introduction of a long branch at the C3 position of the indole core can improve interactions with a hydrophobic cavity near the active site of the integrase, leading to increased inhibitory effect.[2]

-

Esterification of the C2-carboxylic acid: Esterification of the carboxylic acid at the C2 position generally leads to a decrease or loss of activity, highlighting the importance of the free carboxylate for chelating with the magnesium ions in the active site. However, some ester derivatives have shown moderate activity.[3]

The following table summarizes the in vitro inhibitory activity of selected 6-substituted indole-2-carboxylic acid analogs against HIV-1 integrase.

| Compound ID | 6-Substituent | 3-Substituent | IC50 (µM) | Reference |

| 17a | (3-fluoro-4-methoxyphenyl)amino | -(((4-(trifluoromethyl)benzyl)oxy)methyl) | 3.11 | [3] |

| 17b | (2,4-difluorophenyl)amino | -(((4-(trifluoromethyl)benzyl)oxy)methyl) | 5.08 | [2] |

| 20a | (3-fluoro-4-methoxyphenyl)amino | -(((2-fluorobenzyl)oxy)methyl) | 0.13 | [2] |

| 20b | (2,4-difluorophenyl)amino | -(((2-fluorobenzyl)oxy)methyl) | 0.21 | [2] |

| 1 | -H | -H | 32.37 | [3] |

Analogs as Cannabinoid Receptor 1 (CB1) Allosteric Modulators

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that plays a significant role in various physiological processes. Allosteric modulators of the CB1 receptor offer a novel therapeutic approach by binding to a site distinct from the orthosteric site, thereby modulating the effects of endogenous or exogenous ligands.[4][5][6] A series of substituted 1H-indole-2-carboxamides, structurally related to this compound, have been identified as potent CB1 receptor allosteric modulators.[5][6]

Key SAR findings for 1H-indole-2-carboxamide analogs as CB1 receptor allosteric modulators include:

-

Substitution on the N1-phenyl ring: The presence of a diethylamino group at the 4-position of the N1-phenyl ring enhances the modulatory potency.[5][6]

-

Substitution on the indole ring: A chloro or fluoro group at the C5 position and short alkyl groups at the C3 position of the indole ring are favorable for activity.[5][6]

The table below presents the IC50 values of selected 1H-indole-2-carboxamide analogs for their allosteric modulation of the CB1 receptor.

| Compound ID | C5-Substituent | C3-Substituent | N1-Phenyl Substituent | IC50 (nM) | Reference |

| 45 | -Cl | -ethyl | 4-(diethylamino) | 79 | [6] |

| 17 | -H | -H | 4-(diethylamino) | 483 | [6] |

| 1 | -Cl | -ethyl | 4-piperidinyl | ~1000 | [5][6] |

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route to this compound analogs involves the following key steps:

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.[7]

Materials:

-

Recombinant HIV-1 integrase

-

Biotinylated donor DNA substrate

-

Target DNA substrate

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 0.05% Brij-35)

-

Streptavidin-coated microplates

-

HRP-conjugated anti-digoxigenin antibody (if using DIG-labeled target DNA)

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

Protocol:

-

Coat streptavidin-coated microplates with biotinylated donor DNA.

-

Wash the plates to remove unbound DNA.

-

Add HIV-1 integrase to the wells and incubate to allow for complex formation.

-

Add serial dilutions of the test compounds to the wells.

-

Initiate the strand transfer reaction by adding the target DNA.

-

Incubate to allow the reaction to proceed.

-

Wash the plates to remove unreacted components.

-

Add HRP-conjugated antibody and incubate.

-

Wash the plates and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the percent inhibition and determine the IC50 value.

CB1 Receptor Allosteric Modulator Binding Assay ([³⁵S]GTPγS Binding Assay)

This functional assay measures the ability of a compound to modulate agonist-induced G protein activation at the CB1 receptor.[8][9]

Materials:

-

Membranes from cells expressing the CB1 receptor (e.g., CHO-CB1 cells)

-

[³⁵S]GTPγS

-

GDP

-

CB1 receptor agonist (e.g., CP55,940)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)

-

Scintillation cocktail

-

Glass fiber filters

Protocol:

-

Incubate the cell membranes with the CB1 agonist and various concentrations of the test compound in the assay buffer containing GDP.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for binding.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the effect of the test compound on agonist-stimulated [³⁵S]GTPγS binding and calculate the EC50 or IC50 value.

Signaling Pathways and Mechanisms of Action

HIV-1 Integrase Inhibition

The following diagram illustrates the mechanism of action of this compound analogs as HIV-1 integrase inhibitors.

CB1 Receptor Allosteric Modulation

The diagram below depicts the allosteric modulation of the CB1 receptor by indole-2-carboxamide analogs.

Conclusion